15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid
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Overview
Description
15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid is a compound that features a 4-methyltrityl group, which is a structural modification of the trityl group. The trityl group is commonly used as a protecting group in organic synthesis, particularly in peptide synthesis . The 4-methyltrityl group allows for more rapid cleavage from protected peptides, making it a valuable tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various synthetic routes, including the use of mixed anhydrides and activated esters . The reaction conditions often involve the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of peptides with the 4-methyltrityl group as a protecting group .
Chemical Reactions Analysis
Types of Reactions
15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the 4-methyltrityl group, yielding the deprotected peptide.
Substitution: The compound can undergo substitution reactions where the 4-methyltrityl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include deprotected peptides, oxidized derivatives, and substituted compounds with different functional groups .
Scientific Research Applications
15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid has several scientific research applications, including:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted side reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based therapeutics and drug delivery systems.
Industry: Applied in the large-scale production of peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism by which 15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid exerts its effects involves the protection of functional groups during peptide synthesis. The 4-methyltrityl group acts as a temporary protecting group that can be selectively removed under mild acidic conditions, allowing for the synthesis of complex peptides without unwanted side reactions . The molecular targets and pathways involved include the stabilization of peptide intermediates and the prevention of side-chain reactions .
Comparison with Similar Compounds
Similar Compounds
Trityl (Triphenylmethyl) Group: The trityl group is similar to the 4-methyltrityl group but lacks the methyl substitution.
Diphenylmethyl (Dpm) Group: Another protecting group used in peptide synthesis, known for its intermediate relative carbocation stability.
Uniqueness
The 4-methyltrityl group is unique due to its enhanced acid lability compared to the trityl group, allowing for more rapid and selective deprotection of peptides . This makes it particularly useful in solid-phase peptide synthesis where rapid and efficient deprotection is crucial .
Properties
IUPAC Name |
3-[2-[2-[2-[3-(4-methylphenyl)-3,3-diphenylpropoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O6/c1-26-12-14-29(15-13-26)31(27-8-4-2-5-9-27,28-10-6-3-7-11-28)17-19-35-21-23-37-25-24-36-22-20-34-18-16-30(32)33/h2-15H,16-25H2,1H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRRLCQNDMIPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCOCCOCCOCCOCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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